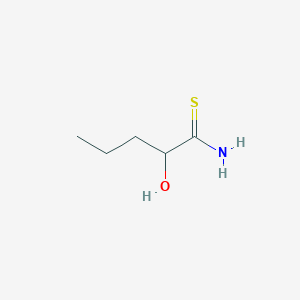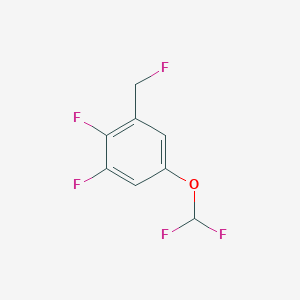
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and chloropropanone groups under controlled reaction conditions. Industrial production methods often employ advanced techniques such as catalytic processes and high-pressure reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. The difluoromethoxy group contributes to the compound’s stability and enhances its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Bromomethylphenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-(4-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one: Contains a methoxy group instead of difluoromethoxy, affecting its chemical properties and biological activity.
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: The trifluoromethoxy group provides different electronic effects compared to the difluoromethoxy group, leading to variations in reactivity and stability.
Propriétés
Formule moléculaire |
C11H10BrClF2O2 |
|---|---|
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-6-7-1-2-8(9(16)3-4-13)10(5-7)17-11(14)15/h1-2,5,11H,3-4,6H2 |
Clé InChI |
NKFCJADJXAJSOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)OC(F)F)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)





![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

